3-Bromo-1,8-naphthalic anhydride

Procurement Economics Chemical Synthesis Isomer Purity

The 4-bromo isomer is not a substitute for this compound. In NK1/NK2 antagonist synthesis, regiospecificity at the 3-position is mandatory-using the 4-bromo analog alters geometry and invalidates the synthetic pathway. · Exclusive 3-position bromination enables construction of patent-protected NK1/NK2 antagonist pharmacophores. · Melting point (244-246 °C vs. 217-219 °C for 4-isomer) provides rapid identity verification. · Precursor for 3-aryl naphthalimides via Stille coupling for organic electronics.

Molecular Formula C12H5BrO3
Molecular Weight 277.07 g/mol
CAS No. 24050-49-5
Cat. No. B045240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,8-naphthalic anhydride
CAS24050-49-5
Synonyms3-Bromonaphthalic Anhydride;  3-Bromo-1,8-naphthalenedicarboxylic Anhydride
Molecular FormulaC12H5BrO3
Molecular Weight277.07 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
InChIInChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H
InChIKeyLYXFXCSFCWZGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,8-naphthalic Anhydride: Regiospecific Building Block


3-Bromo-1,8-naphthalic anhydride is a key brominated aromatic anhydride that serves as a critical regiospecific building block [1]. Unlike the more common 4-bromo isomer, its bromine substitution pattern at the 3-position imparts distinct reactivity and electronic properties, which are exploited in the synthesis of specific naphthalimide derivatives for advanced materials and pharmaceutical applications [2]. It is foundational for constructing molecules where the position of the substituent is critical for the final function, such as in certain NK1/NK2 receptor antagonists.

3-Bromo-1,8-naphthalic Anhydride: Not Interchangeable with 4-Bromo Isomer


Simple substitution of 3-bromo-1,8-naphthalic anhydride with its more economical 4-bromo analog is not a matter of cost equivalence. The two isomers are fundamentally different chemical entities. As established by classical synthetic chemistry, they are formed under distinct and mutually exclusive reaction conditions, and possess different physical properties [1]. Critically, in patented pharmaceutical application spaces, the specific 3-bromo regioisomer is explicitly required, making its 4-bromo counterpart non-interchangeable for the construction of targeted therapeutic candidates like novel NK1/NK2 antagonists [2]. This regiospecificity dictates the intellectual property and synthetic pathway, forcing a strategic procurement decision over a purely economic one.

3-Bromo-1,8-naphthalic Anhydride: Evidence-Based Specifications


Cost Comparison: 3-Bromo vs. 4-Bromo Isomer

A direct, peer-reviewed publication acknowledges that while both 3-bromo- and 4-bromo-1,8-naphthalic anhydride are commercially available, the 4-bromo isomer is estimated to be approximately 100-fold less expensive, establishing a clear and significant procurement cost baseline [1]. The decision to use the more expensive 3-bromo isomer is therefore not casual, but strategically driven by factors such as synthetic necessity as outlined by the same authors.

Procurement Economics Chemical Synthesis Isomer Purity

Melting Point: A Key Physicochemical Identity Marker

Reported physical properties provide a clear, quantitative identity test. 3-Bromo-1,8-naphthalic anhydride has a characteristic melting point range of 244-246°C [1]. This is a significantly different thermal signature compared to its 4-bromo isomer, which is consistently reported with a lower melting point range of 217-219°C . This property difference is crucial for identity verification and purity assessment upon receipt.

Physicochemical Characterization Quality Control Isomer Identification

Selective Bromination for Regiospecific Synthesis

A 2024 communication reports a reliable one-pot protocol for the selective synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride, demonstrating that the 3-bromo regioisomer can be efficiently accessed from 1,8-naphthalic anhydride via controlled nitration/bromination with high selectivity [1]. This contrasts with the 4-bromo isomer, which is historically synthesized via different, non-interchangeable routes, highlighting the unique process chemistry associated with each isomer.

Synthetic Methodology Process Chemistry One-Pot Synthesis

Exclusive Precursor for NK1/NK2 Antagonists

Multiple supplier databases and patent citations explicitly assign 3-bromo-1,8-naphthalic anhydride as a crucial building block for the preparation of novel NK1/NK2 antagonists [1]. A specific patent reference (WO2010/147430) confirms its application in industrial pharmaceutical research . Critically, there are no such citations for the 4-bromo isomer in this specific biological context, suggesting a unique structure-activity relationship (SAR) requirement for the 3-bromo scaffold.

Medicinal Chemistry Patent Synthesis Neurokinin Antagonist

3-Bromo-1,8-naphthalic Anhydride: Key Applications


NK1/NK2 Receptor Antagonist Synthesis

This is the premier application of the 3-bromo isomer. As evidenced by patent literature and supplier data, constructing the required pharmacophore for novel NK1/NK2 antagonists mandates the specific 3-bromo-1,8-naphthalic anhydride scaffold [3]. Using the 4-bromo isomer would alter the core molecular geometry and electronic distribution, fundamentally changing the biological target interaction and invalidating the synthetic pathway described in the relevant intellectual property [3].

Antitumor Alkanediamine Precursor

Chemical supplier data consistently cite this compound as a key starting material for the synthesis of antitumor-active alkanediamines [3]. While mechanistic details are proprietary, this repeated association implies a structure-activity relationship specific to the 3-bromo substitution pattern, distinguishing it from other halogenated naphthalic anhydrides in this therapeutic area [3].

3-Substituted π-Conjugated Materials

In materials science, the 3-bromo derivative is the mandatory synthetic precursor for generating 3-substituted 1,8-naphthalic anhydride compounds, which exhibit distinct photophysical and electrochemical properties compared to the 4-substituted series [3]. The research by Sánchez et al. confirms the successful synthesis of 3-aryl substituted anhydrides via Stille coupling from this specific isomer, enabling the fine-tuning of charge-transfer characteristics for organic electronics [3].

Identity Verification by Melting Point

The quantifiable difference in melting point between the 3-bromo isomer (244-246°C) and the common 4-bromo contaminant or substitute (217-219°C) provides a definitive, practical test [3]. This allows for the rapid detection of an isomerically incorrect shipment, preventing costly waste of subsequent reagents and research time in any application, from medicinal chemistry to materials synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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